7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one
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Overview
Description
“7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl alcohol, phenylacetic acid, and salicylaldehyde.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.
Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-phenyl-chromen-2-one: Known for its antioxidant properties.
7,8-Dimethoxy-4-phenyl-chromen-2-one: Studied for its anti-inflammatory effects.
4-Phenyl-chromen-2-one: A simpler analog with various biological activities.
Uniqueness
“7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” is unique due to the presence of two 4-methyl-benzyloxy groups, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C31H26O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7,8-bis[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C31H26O4/c1-21-8-12-23(13-9-21)19-33-28-17-16-26-27(25-6-4-3-5-7-25)18-29(32)35-30(26)31(28)34-20-24-14-10-22(2)11-15-24/h3-18H,19-20H2,1-2H3 |
InChI Key |
FMNNTSOWHHICRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)C |
Origin of Product |
United States |
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